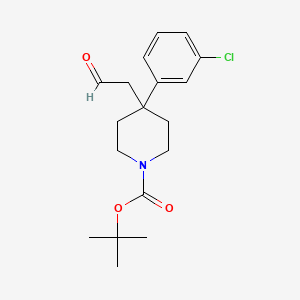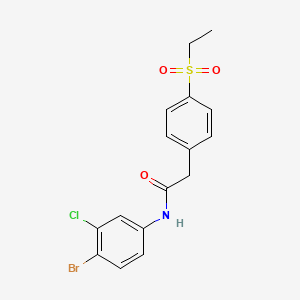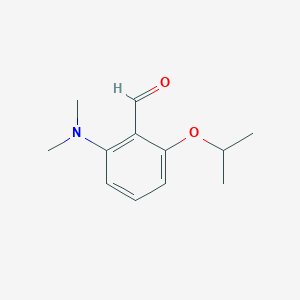
Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Addition of the Oxoethyl Group: The oxoethyl group can be added through an acylation reaction.
Formation of the Carboxylate Ester: The final step involves the esterification of the piperidine derivative with tert-butyl alcohol.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the oxoethyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the oxoethyl moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(4-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-bromophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-chlorophenyl)-4-(2-hydroxyethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the 3-chlorophenyl group and the oxoethyl moiety can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C18H24ClNO3 |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(22)20-10-7-18(8-11-20,9-12-21)14-5-4-6-15(19)13-14/h4-6,12-13H,7-11H2,1-3H3 |
Clé InChI |
GQQCKDZYUXXLOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)


![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)
